molecular formula C17H27IO3 B1312897 (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 900811-38-3

(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No. B1312897
M. Wt: 406.3 g/mol
InChI Key: NHYWHLPBYQFEJU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Key Intermediates

  • The compound is used in the enantioselective hydrogenation of benzylidene compounds, serving as a key intermediate in the synthesis of pharmacologically important renin inhibitors like Aliskiren (Andrushko et al., 2008).

Structural Characterization and Molecular Interactions

  • Research has focused on the structural characterization of similar compounds. For instance, studies have detailed the planarity and molecular interactions in molecules like (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, providing insights into their chemical behavior (Fang et al., 2013).

Radical Arylation and Synthesis Processes

  • Radical arylation techniques involving iodination and acetylation have been used in synthesizing iodobenzene derivatives from compounds like (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene, leading to complex molecules like carbazomycin B (Crich & Rumthao, 2004).

Liquid Crystal Synthesis and Applications

  • The compound has been used in the synthesis of liquid crystals, particularly for gas-liquid chromatography applications. These liquid crystals have shown effectiveness in separating complex mixtures, including di- and trisubstituted benzene isomers (Naikwadi et al., 1980).

Catalytic Applications

  • Investigations have been conducted on using similar compounds in catalytic processes, such as isomerizations and polymerizations. These studies explore thechemical reactivity and potential applications of these molecules in various synthetic pathways (Sharma et al., 2005).

Advanced Materials and Photopolymerization

  • Research has also delved into the development of advanced materials, like photoinitiators, for photopolymerization processes. Compounds structurally similar to (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene have been evaluated for their efficacy under LED exposure in radical photopolymerization of (meth)acrylates (Zhang et al., 2014).

Synthesis of Pharmaceutical Intermediates

  • The compound is instrumental in synthesizing intermediates for pharmaceutical applications, such as Aliskiren. Innovative methods like ultrasonic reactions and selective bond-breaking techniques have been developed to improve the synthesis efficiency of these intermediates (Wang Ping, 2009).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also look at how to handle and store the compound safely.


Future Directions

This would involve a discussion of areas for future research. For example, if the compound is a drug, this could include studying its efficacy in different populations, or developing new formulations that are easier to administer.


I hope this gives you a good idea of how such an analysis might be conducted. If you have any more specific questions, feel free to ask!


properties

IUPAC Name

4-[(2R)-2-(iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27IO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYWHLPBYQFEJU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470337
Record name (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

CAS RN

900811-38-3
Record name 4-[(2R)-2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900811-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxypropoxy)-4-[(R)-2-(iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Reactant of Route 2
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Reactant of Route 3
Reactant of Route 3
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Reactant of Route 4
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Reactant of Route 5
Reactant of Route 5
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Reactant of Route 6
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Citations

For This Compound
1
Citations
E Cini, L Banfi, G Barreca, L Carcone… - … Process Research & …, 2016 - ACS Publications
A novel synthesis of the renin inhibitor aliskiren based on an unprecedented disconnection between C5 and C6 was developed, in which the C5 carbon acts as a nucleophile and the …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.